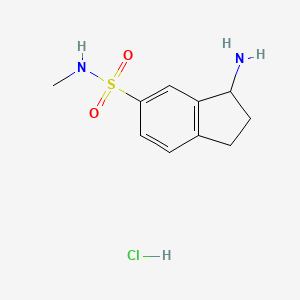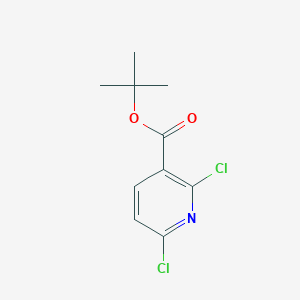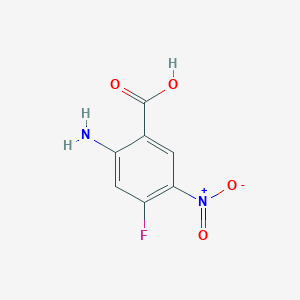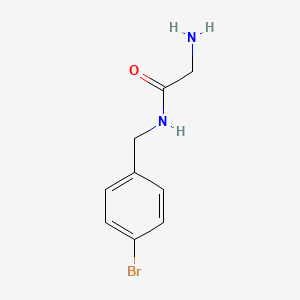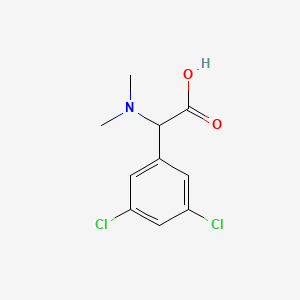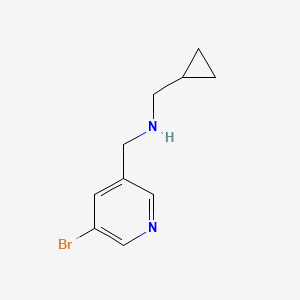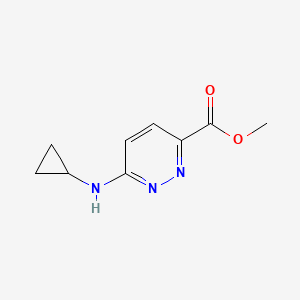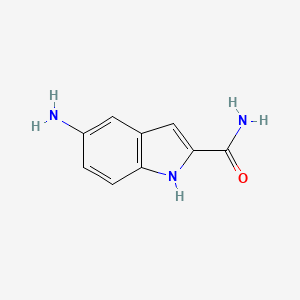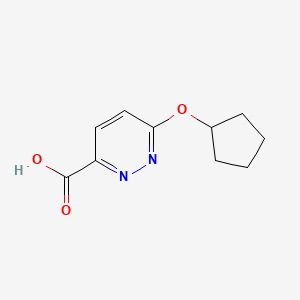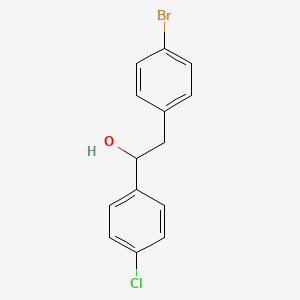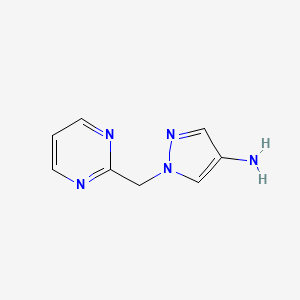
1-(pyrimidin-2-ylmethyl)-1H-pyrazol-4-amine
Overview
Description
The compound “1-(pyrimidin-2-ylmethyl)-1H-pyrazol-4-amine” is a novel PDE9A inhibitor identified using parallel synthetic chemistry and structure-based drug design (SBDD) and has advanced into clinical trials .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new series of selenoester derivatives of imidazo [1,2- a ]pyridine and imidazo [1,2- a ]pyrimidine was synthesized under mild conditions using a simple methodology by the reaction of in situ generated sodium selenocarboxylates with 2- (chloromethyl)imidazo [1,2- a ]pyridine/pyrimidine .Molecular Structure Analysis
While specific structural analysis of “1-(pyrimidin-2-ylmethyl)-1H-pyrazol-4-amine” is not available, studies on similar compounds provide insights. For instance, spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds have been reported .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from a-bromoketones and 2-aminopyridine under different reaction conditions .Scientific Research Applications
Synthesis and Characterization
- Synthesis Processes : The synthesis of pyrazole derivatives, including those involving 1-(pyrimidin-2-ylmethyl)-1H-pyrazol-4-amine, is a significant area of research. The synthesis process often involves the reaction of hydroxymethyl pyrazole derivatives with primary amines, yielding various compounds including N-((1h-pyrazol-1-yl) methyl) pyrimidin-2-amine (Titi et al., 2020).
Biological and Pharmacological Activities
- Antitumor, Antifungal, and Antibacterial Activities : Pyrazole derivatives, such as those incorporating 1-(pyrimidin-2-ylmethyl)-1H-pyrazol-4-amine, have been studied for their antitumor, antifungal, and antibacterial properties. The biological activity against breast cancer and microbes has been a focus, with studies confirming the potential of these compounds in these areas (Titi et al., 2020).
Chemical Properties and Analysis
- Crystallographic and Spectroscopic Analysis : Pyrazole derivatives, including those with 1-(pyrimidin-2-ylmethyl)-1H-pyrazol-4-amine, undergo crystallographic and spectroscopic analysis to determine their structure and properties. Studies have utilized FT-IR, UV–visible, proton NMR spectroscopy, mass spectroscopy, and single crystal X-ray crystallography for this purpose (Titi et al., 2020).
Potential Therapeutic Applications
- Inhibition of Mycobacterial ATP Synthase : Some pyrazolo[1,5-a]pyrimidine derivatives, which may include compounds like 1-(pyrimidin-2-ylmethyl)-1H-pyrazol-4-amine, have been identified as potent inhibitors of mycobacterial ATP synthase. This points to their potential use in treating Mycobacterium tuberculosis (Sutherland et al., 2022).
Chemical Synthesis and Transformation
- Microwave-Assisted Synthesis : The use of microwave irradiation in the synthesis of pyrazole and pyrimidine derivatives is an area of exploration. This method can be employed for the synthesis of compounds related to 1-(pyrimidin-2-ylmethyl)-1H-pyrazol-4-amine, indicating a potential for efficient and rapid synthesis processes (Deohate & Palaspagar, 2020).
Application in Drug Design
- Selective Brain Penetrant PDE9A Inhibitor : Derivatives of pyrazolo[3,4-d]pyrimidines, which may include 1-(pyrimidin-2-ylmethyl)-1H-pyrazol-4-amine, have been explored for their role as selective brain penetrant PDE9A inhibitors. This points to their potential application in treating cognitive disorders (Verhoest et al., 2012).
Future Directions
The compound “1-(pyrimidin-2-ylmethyl)-1H-pyrazol-4-amine” is under investigation for its potential therapeutic applications . Future research may focus on further elucidating its mechanism of action, optimizing its synthesis, and conducting preclinical and clinical trials to assess its safety and efficacy.
properties
IUPAC Name |
1-(pyrimidin-2-ylmethyl)pyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c9-7-4-12-13(5-7)6-8-10-2-1-3-11-8/h1-5H,6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMUHZHJWRVNGGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)CN2C=C(C=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(pyrimidin-2-ylmethyl)-1H-pyrazol-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



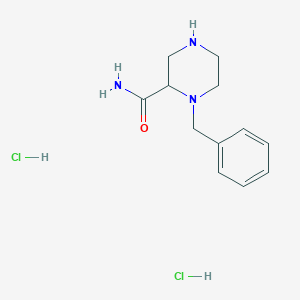
![3-Azetidin-3-yl-1H-pyrazolo[3,4-b]pyridinetris(trifluoroacetic acid salt)](/img/structure/B1528578.png)
